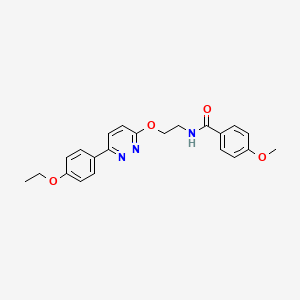![molecular formula C14H17NO2 B2727863 N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide CAS No. 2361638-06-2](/img/structure/B2727863.png)
N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a prop-2-enamide moiety, with a 2,2-dimethylpropanoyl group at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide typically involves the following steps:
Acylation of Phenylamine: The starting material, 3-aminophenyl, undergoes acylation with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form N-[3-(2,2-dimethylpropanoyl)phenyl]amine.
Amidation Reaction: The intermediate N-[3-(2,2-dimethylpropanoyl)phenyl]amine is then reacted with acryloyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide can undergo oxidation reactions, particularly at the prop-2-enamide moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways, particularly those involving amide bonds and phenyl groups.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide bond and phenyl group allow it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl and propanoyl structure but with a hydroxyl group.
Triazole Derivatives: Compounds with similar amide and phenyl functionalities, often used as corrosion inhibitors and in medicinal chemistry.
Uniqueness: N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide is unique due to its specific combination of a 2,2-dimethylpropanoyl group and a prop-2-enamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
N-[3-(2,2-dimethylpropanoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-12(16)15-11-8-6-7-10(9-11)13(17)14(2,3)4/h5-9H,1H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKFKWQVXNWZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)
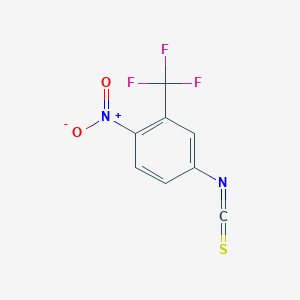
![1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole](/img/structure/B2727783.png)
![N-{[4-(cyclopropylsulfamoyl)phenyl]methyl}prop-2-enamide](/img/structure/B2727786.png)
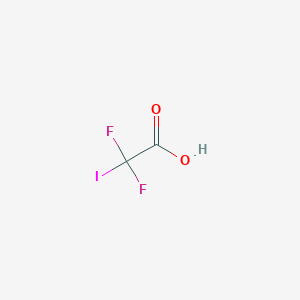
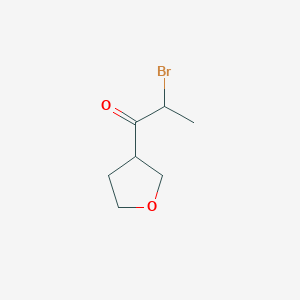
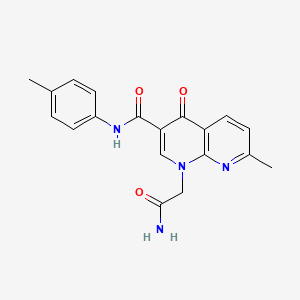
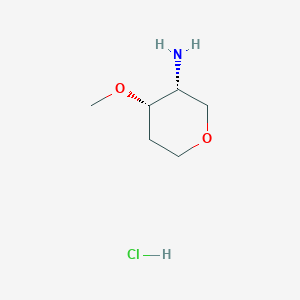
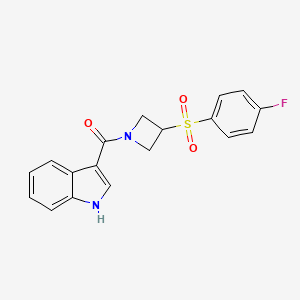
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)
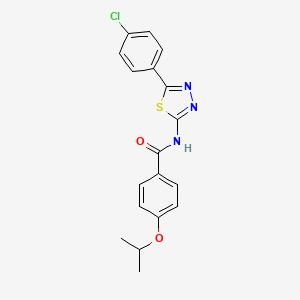
![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)
